molecular formula C48H78O20 B190619 Madecassoside CAS No. 34540-22-2

Madecassoside

Numéro de catalogue B190619
Numéro CAS: 34540-22-2
Poids moléculaire: 975.1 g/mol
Clé InChI: BNMGUJRJUUDLHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dermatology

Neurology

  • Application : Madecassoside and its triterpenoids have extensive beneficial effects on neurological diseases .
  • Methods : The main chemical components responsible for its pharmacological activity are triterpenes, mostly asiaticoside, asiatic acid, madecassoside, and madecassic acid .
  • Results : They exhibited anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function .

Gastroenterology

  • Application : Oral administration of the four components of Centella asiatica could attenuate colitis in mice .
  • Methods : It’s mainly madecassoside acid, the active form of madecassoside, when topically administered in the colon, weakened colitis by regulating Th17/Treg balance via affecting the PPARγ/AMPK/ACC1 pathway .
  • Results : The results showed that C. asiatica and its triterpenoids had extensive beneficial effects .

Cardiology

  • Application : Madecassoside can protect myocardial ischemia reperfusion injury .

Anti-Inflammation and Skin Hydration

  • Application : Madecassoside has been studied for its Propionibacterium acnes related anti-inflammation and skin hydration activities, both of which play important roles in skin homeostasis and barrier function .
  • Methods : Madecassoside significantly inhibited the pro-inflammatory cytokine IL-1β, TLR2 and nuclear translocation of NF-κB in P. acnes stimulated THP-1 human monocytic cells . In addition, madecassoside exhibited significant effects on enhancement of skin hydration through increasing the key moisturizing contributors of aquaporin-3, loricrin and involucrin in HaCaT keratinocytes as well as hyaluronan (HA) secretion in human dermal fibroblasts .
  • Results : The upregulation of HA synthases (HAS1, HAS2, HAS3) and inhibition to ROS formation accounted for the increment of HA content .

Treatment of Hypertrophic Scars and Keloids

  • Application : Madecassoside can reduce collagen-induced arthritis inflammation, promote human fibroblasts cultured in vitro, treat or prevent the effects of hypertrophic scars and keloids .

Enhancing Barrier Repair and Anti-Inflammatory Efficacy

  • Application : Madecassoside, along with paeonol, has been studied for its potential in enhancing barrier repair and anti-inflammatory efficacy .
  • Methods : A nanoemulsion transdermal delivery system loaded with paeonol and madecassoside was developed to improve their delivery efficiency and promote sensitive skin repair and anti-inflammation effects . The PM-NEs effectively improved the efficacy of paeonol and madecassoside glucoside transdermal penetration and retention and enhanced cellular uptake .
  • Results : Cellular assays and 3D epidermal models showed that the PM-NEs significantly promoted the secretion of filamentous protein, aquaporin 3, Claudin-1, and hyaluronic acid, and considerably inhibited the secretion of interleukin 1α, interleukin 6, tumor necrosis factor-α, and prostaglandin E 2 compared to free components .

Pharmacokinetics and Toxicity

  • Application : Madecassoside has been the subject of a relatively small number of scientific reports focusing on its therapeutic potential, pharmacokinetics, and toxicity .
  • Methods : Various methods have been used to study the pharmacokinetics and toxicity of madecassoside, including thin-layer chromatography and mass spectrometry (TLC-MS), TLC coupled to high-speed counter-current chromatography, ultraviolet-visible spectroscopy (UVS), high performance liquid chromatography (HPLC), HPTLC, HPLC–electrospray ionization–mass spectrometry (HPLC–ESI–MS), HPLC-ultraviolet (HPLC-UV), and HPLC-paired with evaporative light scattering detector (HPLC-ELSD) .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Propriétés

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGUJRJUUDLHW-CIZDPPTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

CAS RN

34540-22-2
Record name O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4,070
Citations
S Bandopadhyay, S Mandal, M Ghorai… - Journal of Cellular …, 2023 - Wiley Online Library
… madecassoside, and their corresponding aglycones, asiatic acid and madecassic acid. Asiaticoside and madecassoside … Asiaticoside and madecassoside are also used extensively in …
Number of citations: 12 onlinelibrary.wiley.com
GX Bian, GG Li, Y Yang, RT Liu, JP Ren… - Biological and …, 2008 - jstage.jst.go.jp
… Our study demonstrates that the treatment with Madecassoside can provide myocardial protection against reperfusion injury by decreasing infarct size. In this study, we also investigated …
Number of citations: 68 www.jstage.jst.go.jp
AO Sasmita, APK Ling, KGL Voon… - International …, 2018 - spandidos-publications.com
… ‑neuroinflammatory properties of madecassoside were assessed in BV2 … madecassoside may be a potent anti‑neuroinflammatory agent. The antioxidative properties of madecassoside, …
Number of citations: 24 www.spandidos-publications.com
ZA Aziz, MR Davey, JB Power, P Anthony, RM Smith… - Biologia Plantarum, 2007 - Springer
… the asiaticoside and madecassoside content in leaves, petioles and roots of these phenotypes. A comparison was made of the asiaticoside and madecassoside content of glasshouse-…
Number of citations: 127 link.springer.com
M Liu, Y Dai, Y Li, Y Luo, F Huang, Z Gong… - Planta …, 2008 - thieme-connect.com
… hypothesised that madecassoside may be the … of madecassoside on burn wound healing on mouse skin. Furthermore, the possible underlying mechanisms of action of madecassoside …
Number of citations: 143 www.thieme-connect.com
D Leng, W Han, Y Rui, Y Dai, Y Xia - Journal of ethnopharmacology, 2013 - Elsevier
… madecassoside might excrete mainly by metabolites. The combination with either digoxin or probenecid significantly attenuated the excretion of madecassoside … of madecassoside. The …
Number of citations: 47 www.sciencedirect.com
J Song, H Xu, Q Lu, Z Xu, D Bian, Y Xia, Z Wei, Z Gong… - Burns, 2012 - Elsevier
… Madecassoside, a triterpenoid saponin occurring in … madecassoside on the formation of keloid scars have been poorly understood. Here, we focused on the potential of madecassoside …
Number of citations: 57 www.sciencedirect.com
X Lin, S Zhang, R Huang, L Wei, S Tan, C Liang… - Pharmacology …, 2014 - Elsevier
This study was designed to investigate the protective effect of madecassoside from Hydrocotyle sibthorpioides against cognitive impairment induced by d-galactose (d-gal) in mice. The …
Number of citations: 48 www.sciencedirect.com
SC Tan, SK Bhattamisra, DK Chellappan… - Applied Sciences, 2021 - mdpi.com
… using a polyclonal antibody against madecassoside, ELISA and … madecassoside and asiaticoside content, whereas Eastern blotting was used to separate and quantify madecassoside …
Number of citations: 21 www.mdpi.com
W Cao, XQ Li, XN Zhang, Y Hou, AG Zeng, Y Xie… - International …, 2010 - Elsevier
Madecassoside (MA) is a major triterpenoid component of Centella asiatica that has a wide range of biological activities, including wound-healing and antioxidative activities. In the …
Number of citations: 61 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.